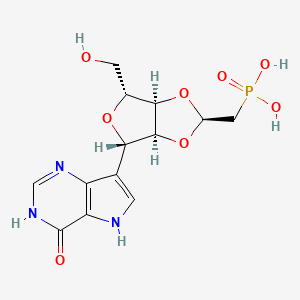

![molecular formula C28H29N7O B10759429 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide](/img/structure/B10759429.png)

4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé 1 d'imatinib et de nilotinib est un composé dérivé des inhibiteurs de tyrosine kinase bien connus, l'imatinib et le nilotinib. Ces inhibiteurs sont principalement utilisés dans le traitement de la leucémie myéloïde chronique et d'autres cancers. Le dérivé 1 a été conçu pour améliorer l'efficacité et réduire la résistance observée chez certains patients traités avec les composés parents .

Méthodes De Préparation

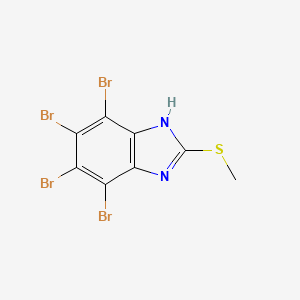

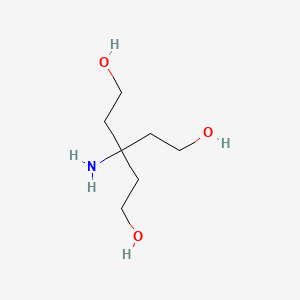

Voies de synthèse et conditions de réaction : La synthèse du dérivé 1 d'imatinib et de nilotinib implique plusieurs étapes clés. La procédure de synthèse classique pour la synthèse de l'imatinib a été revisitée afin de fournir une approche améliorée et optimisée. Cette méthodologie permet de surmonter efficacement certaines étapes problématiques, de gagner du temps et de la main-d'œuvre, et de fournir un rendement et une pureté très élevés . La formation du sel de guanidine souhaité est obtenue en faisant réagir le chlorhydrate de l'aniline appropriée avec un excès de cyanamide fondu sans aucun solvant. Des intermédiaires d'arylamine purs sont obtenus quantitativement en un temps de réaction court après réduction du groupe nitro des pyrimidines intermédiaires avec de l'hydrogène sur le catalyseur d'Adams .

Méthodes de production industrielle : Les méthodes de production industrielle du dérivé 1 d'imatinib et de nilotinib impliquent l'utilisation d'intermédiaires tels que les dérivés de 4-oxo-2-phénylaminopyrimidine. Ces intermédiaires sont essentiels pour la synthèse des inhibiteurs de tyrosine kinase, notamment l'imatinib et le nilotinib . Le procédé implique l'utilisation d'intermédiaires clés qui sont synthétisés par une série de réactions, assurant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé 1 d'imatinib et de nilotinib subit différents types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour la modification et l'optimisation des propriétés du composé .

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène, la cyanamide et divers catalyseurs tels que le catalyseur d'Adams. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du produit final .

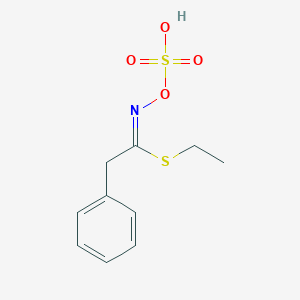

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'acide benzoïque et des dérivés de pyridyl-pyrimidine. Ces produits présentent une activité inhibitrice puissante contre la protéase du VIH-1 et d'autres cibles .

Applications de la recherche scientifique

Le dérivé 1 d'imatinib et de nilotinib a une large gamme d'applications de recherche scientifique. Il a été utilisé dans la conception et la synthèse de puissants inhibiteurs de la protéase du VIH-1, présentant une activité inhibitrice de la protéase au niveau subnanomolaire et une activité antivirale au niveau nanomolaire . De plus, il a été exploré pour son potentiel en tant que pro-médicament anticancéreux à double action basé sur le cisplatine et les dérivés des inhibiteurs de tyrosine kinase . La capacité du composé à inhiber les tyrosine kinases en fait un outil précieux dans la recherche et la thérapie contre le cancer.

Mécanisme d'action

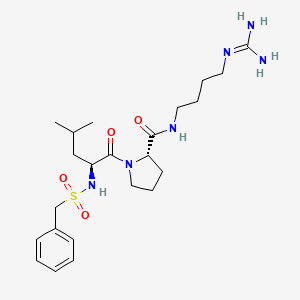

Le mécanisme d'action du dérivé 1 d'imatinib et de nilotinib implique l'inhibition des tyrosine kinases, en particulier la protéine de fusion BCR-ABL. Cette inhibition empêche la phosphorylation des résidus tyrosine, bloquant ainsi les voies de transduction du signal qui conduisent à une prolifération cellulaire incontrôlée . Le composé se lie au site de liaison à l'ATP de la protéine BCR-ABL, inhibant son activité et conduisant à la suppression de la prolifération des cellules leucémiques .

Applications De Recherche Scientifique

Imatinib and nilotinib derivative 1 has a wide range of scientific research applications. It has been used in the design and synthesis of potent HIV-1 protease inhibitors, exhibiting subnanomolar level protease inhibitory activity and low nanomolar level antiviral activity . Additionally, it has been explored for its potential as a dual-action anticancer pro-drug based on cisplatin and derivatives of tyrosine kinase inhibitors . The compound’s ability to inhibit tyrosine kinases makes it a valuable tool in cancer research and therapy.

Mécanisme D'action

The mechanism of action of imatinib and nilotinib derivative 1 involves the inhibition of tyrosine kinases, particularly the BCR-ABL fusion protein. This inhibition prevents the phosphorylation of tyrosine residues, thereby blocking the signal transduction pathways that lead to uncontrolled cell proliferation . The compound binds to the ATP-binding site of the BCR-ABL protein, inhibiting its activity and leading to the suppression of leukemic cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au dérivé 1 d'imatinib et de nilotinib comprennent le dasatinib, le bosutinib, le ponatinib et l'asciminib. Ces composés sont également des inhibiteurs de tyrosine kinase utilisés dans le traitement de la leucémie myéloïde chronique .

Unicité : Le dérivé 1 d'imatinib et de nilotinib est unique par sa capacité à surmonter la résistance observée chez certains patients traités avec les composés parents. Sa synthèse optimisée et son activité inhibitrice accrue en font un ajout précieux à l'arsenal des inhibiteurs de tyrosine kinase .

Propriétés

Formule moléculaire |

C28H29N7O |

|---|---|

Poids moléculaire |

479.6 g/mol |

Nom IUPAC |

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C28H29N7O/c1-34-14-16-35(17-15-34)20-21-7-9-22(10-8-21)27(36)31-24-5-2-6-25(18-24)32-28-30-13-11-26(33-28)23-4-3-12-29-19-23/h2-13,18-19H,14-17,20H2,1H3,(H,31,36)(H,30,32,33) |

Clé InChI |

JHMBUEWQJDGKGS-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole](/img/structure/B10759352.png)

![4-[[(3S,3aR,6R,6aR)-6-(4-carbamimidoylphenoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]benzenecarboximidamide](/img/structure/B10759373.png)

![N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid](/img/structure/B10759376.png)

![(2R)-2-{[6-(Benzyloxy)-9-isopropyl-9H-purin-2-YL]amino}butan-1-OL](/img/structure/B10759382.png)

![N-({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-YL}methyl)-D-glutamic acid](/img/structure/B10759399.png)

![(2R)-2-{(1R)-2-Oxo-1-[(2-thienylacetyl)amino]ethyl}-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759424.png)